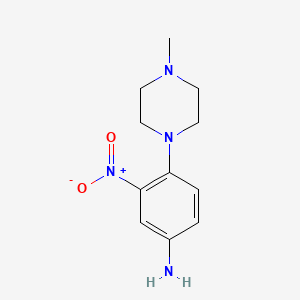

3-Nitro-4-(4-methylpiperazin-1-yl)aniline

Description

BenchChem offers high-quality 3-Nitro-4-(4-methylpiperazin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-(4-methylpiperazin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-3-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKLOFJXWXDNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901250819 | |

| Record name | 4-(4-Methyl-1-piperazinyl)-3-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-67-9 | |

| Record name | 4-(4-Methyl-1-piperazinyl)-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methyl-1-piperazinyl)-3-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Nitro-4-(4-methylpiperazin-1-yl)aniline synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the development of various pharmaceutical compounds, notably tyrosine kinase inhibitors such as Imatinib.[1][2] This document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines methods for characterization and quality control, and provides essential safety and handling information. The synthesis is predicated on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, designed for reproducibility and high yield. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Overview

3-Nitro-4-(4-methylpiperazin-1-yl)aniline (Molecular Formula: C₁₁H₁₆N₄O₂, MW: 236.28 g/mol ) is a critical building block in medicinal chemistry.[3] Its structure, featuring a nitroaniline core coupled with a methylpiperazine moiety, makes it a versatile precursor for the synthesis of complex heterocyclic molecules with significant biological activity.

The synthetic strategy detailed herein employs a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored for its reliability, high efficiency, and the ready availability of starting materials. The core transformation involves the reaction of 4-chloro-3-nitroaniline with N-methylpiperazine .

Causality of the Synthetic Choice

The choice of an SNAr mechanism is deliberate and scientifically grounded. The benzene ring of 4-chloro-3-nitroaniline is "activated" towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro (-NO₂) group. This group, positioned ortho to the chloro leaving group, plays a crucial role in stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[4][5] This electronic effect is fundamental to the success and efficiency of the synthesis.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nitrogen atom of N-methylpiperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the aromatic ring. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, yielding the final product, 3-Nitro-4-(4-methylpiperazin-1-yl)aniline.

The overall reaction is facilitated by a base, such as potassium carbonate, which neutralizes the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

Caption: Fig. 1: S-N-Ar Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints for reaction monitoring.

Reagent and Solvent Data

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Moles (equiv.) | Amount | CAS No. |

| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | - | 1.0 | 17.26 g | 635-22-3 |

| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 0.903 g/mL | 1.2 | 13.3 mL | 109-01-3 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 2.0 | 27.64 g | 584-08-7 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 g/mL | - | 150 mL | 68-12-2 |

Step-by-Step Methodology

Caption: Fig. 2: Experimental Synthesis Workflow

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe connected to a heating mantle. Ensure the system is under an inert atmosphere (e.g., Nitrogen).

-

Charging Reagents: To the flask, add 4-chloro-3-nitroaniline (17.26 g, 0.1 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and dimethylformamide (DMF, 150 mL).[6]

-

Addition of Nucleophile: Begin stirring the mixture and add N-methylpiperazine (13.3 mL, 0.12 mol) dropwise over 10-15 minutes.

-

Reaction Execution: Heat the reaction mixture to 120-130 °C and maintain this temperature with vigorous stirring.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the 4-chloro-3-nitroaniline spot indicates reaction completion. This typically takes 12-24 hours.

-

Workup - Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing 600 mL of ice-cold water while stirring. A yellow-orange solid should precipitate.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, the following analytical techniques are recommended.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic protons, piperazine ring protons, and the N-methyl group protons with appropriate chemical shifts and integrations. |

| ¹³C NMR | Carbon Skeleton Confirmation | Peaks corresponding to the distinct carbon atoms in the aromatic and piperazine rings. |

| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak [M+H]⁺ corresponding to the calculated mass (237.13 g/mol ). |

| Melting Point | Purity Assessment | A sharp melting point range, consistent with literature values (approx. 152-155 °C).[7] |

| FT-IR | Functional Group Analysis | Characteristic absorption bands for N-H (aniline), C-H, C=C (aromatic), and N-O (nitro) stretches. |

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory. All operations should be conducted inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[8][9]

-

Chemical Hazards:

-

4-Chloro-3-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure.[10]

-

N-Methylpiperazine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

-

DMF: A reproductive toxin. Can be absorbed through the skin.

-

Nitroanilines (General): Can be toxic and may pose health risks. Proper handling and disposal are crucial.[11][12]

-

-

Handling: Avoid inhalation of dust and vapors.[13] Prevent contact with skin and eyes.[8] Ensure adequate ventilation.[9]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not discharge into drains.[10]

Conclusion

This guide outlines a robust and well-characterized protocol for the synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline via nucleophilic aromatic substitution. By understanding the underlying chemical principles and adhering to the detailed experimental and safety procedures, researchers can reliably produce this valuable pharmaceutical intermediate with high yield and purity.

References

-

Wikipedia. 4-Nitrochlorobenzene. [Link]

-

RXNS - Adam. Nucleophilic Aromatic Substitution. [Link]

-

Filo. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reactive. [Link]

-

Fisher Scientific. Safety Data Sheet: 3-(4-Methylpiperazin-1-yl)aniline. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [Link]

-

New Drug Approvals. Imatinib. [Link]

- Google Patents.

-

ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

National Institutes of Health. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. [Link]

- Google Patents.

-

Wikipedia. Dinitroaniline. [Link]

-

The Chemical Reaction Database. Novel Imatinib base synthesis. [Link]

- Google Patents. CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin.

- Google Patents. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.

-

AHH Chemical. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation. [Link]

- Google Patents.

- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.

-

PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Link]

-

Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye synthesis. [Link]

-

ResearchGate. NMR spectroscopic study of 3-nitrofurazans. [Link]

- Google Patents.

-

Chemguide. The preparation of phenylamine (aniline). [Link]

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. WO2010014022A1 - A process for the preparation of imatinib - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]

- 5. mdpi.com [mdpi.com]

- 6. CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin - Google Patents [patents.google.com]

- 7. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.es [fishersci.es]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline [cymitquimica.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-Nitro-4-(4-methylpiperazin-1-yl)aniline CAS number lookup

An In-Depth Technical Guide to 3-Nitro-4-(4-methylpiperazin-1-yl)aniline (CAS: 5367-67-9)

Abstract

This guide provides a comprehensive technical overview of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, identified by CAS Number 5367-67-9.[1][2] As a substituted nitroaniline containing a methylpiperazine moiety, this compound is a versatile intermediate in organic synthesis. Its structural features make it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, provides an expert-driven perspective on its synthesis via nucleophilic aromatic substitution, explores its applications as a precursor to more complex molecules, and outlines critical safety and handling protocols for laboratory and industrial settings.

Chemical Identity and Properties

3-Nitro-4-(4-methylpiperazin-1-yl)aniline is an organic compound recognized for its role as a synthetic intermediate.[3] Its structure incorporates an aniline ring activated by a nitro group and functionalized with a 1-methylpiperazine substituent. This combination of functional groups dictates its chemical reactivity and utility.

| Property | Value | Source |

| CAS Number | 5367-67-9 | [1][2] |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)-3-nitroaniline | [1] |

| Molecular Formula | C11H16N4O2 | [1][2][4] |

| Molecular Weight | 236.27 g/mol | [1][2] |

| Appearance | Yellow solid (typical for nitroanilines) | [5] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis and Mechanism: A Scientist's Perspective

The synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is mechanistically favored due to the specific electronic arrangement of the aniline precursor.

Causality of the Synthetic Choice:

The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho to a leaving group (typically a halogen like fluorine or chlorine) is critical. This nitro group powerfully activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. The incoming nucleophile, 1-methylpiperazine, can then readily displace the leaving group to form the desired product. The choice of a halogenated precursor like 4-Fluoro-3-nitroaniline or 4-Chloro-3-nitroaniline is standard for this class of reaction.

Illustrative Synthetic Pathway

Caption: Nucleophilic Aromatic Substitution (SNAr) to form the target compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding as intended.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Chloro-3-nitroaniline (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq) as a base, and Dimethyl sulfoxide (DMSO) as the solvent.

-

Inert Atmosphere: Purge the system with nitrogen for 15 minutes. Maintaining an inert atmosphere is crucial to prevent side reactions.

-

Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) to the stirring mixture. The excess ensures the complete consumption of the limiting reactant.

-

Heating and Monitoring: Heat the reaction mixture to 80-100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar, product spot.

-

Workup and Isolation: After completion (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water, which will precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash with water to remove inorganic salts and residual DMSO. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product with high purity.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Development

The primary value of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline lies in its role as a versatile chemical building block. Its structure contains three key points for further chemical modification: the aniline amino group, the nitro group, and the tertiary amine of the piperazine ring.

-

Precursor for Active Pharmaceutical Ingredients (APIs): The nitroaniline scaffold is a common feature in many biologically active molecules. The nitro group can be readily reduced to an amine using reagents like iron powder in acidic conditions or catalytic hydrogenation (H₂/Pd-C).[3][6] This generates a diamine derivative, a crucial precursor for synthesizing a wide range of heterocyclic compounds and other complex molecules, including kinase inhibitors for oncology research. For instance, a related compound, methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, is a key intermediate in the synthesis of Nintedanib, a triple angiokinase inhibitor.[7]

-

Scaffold in Medicinal Chemistry: While specific biological activity for this exact compound is not widely reported, its isomer, 3-(4-Methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent inhibitor of SIRT6, an enzyme linked to aging and metabolic regulation.[3] This highlights the potential of the 4-(4-methylpiperazin-1-yl)-nitroaniline scaffold as a starting point for designing new therapeutic agents.

-

Dye Synthesis: Nitroaniline derivatives have historically been used as precursors for azo dyes and other colorants.[5]

Workflow in Drug Discovery

The following diagram illustrates how an intermediate like 3-Nitro-4-(4-methylpiperazin-1-yl)aniline fits into a typical drug discovery pipeline.

Caption: Role of the intermediate in a typical drug discovery workflow.

Safety, Handling, and Storage

Proper handling of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline is essential to ensure laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS).

Hazard Identification:

-

May cause skin, eye, and respiratory tract irritation.[2]

-

The toxicological properties have not been thoroughly investigated, and caution is advised.[2]

-

Related nitroaniline compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[8]

| Precautionary Measure | Protocol |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[8][9] |

| Handling | Avoid dust formation and inhalation.[2] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] |

| Disposal | Dispose of contents and container to an approved waste disposal plant, following local, regional, and national regulations.[8][9] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2][9]

-

Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.[2][9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Conclusion

3-Nitro-4-(4-methylpiperazin-1-yl)aniline (CAS: 5367-67-9) is a strategically important chemical intermediate. Its synthesis is governed by the principles of nucleophilic aromatic substitution, made efficient by its inherent electronic properties. While its primary application is as a molecular scaffold for the creation of more complex, high-value compounds in pharmaceutical and materials research, its handling requires adherence to strict safety protocols common for aromatic nitro compounds. This guide provides the foundational knowledge for researchers and scientists to utilize this compound effectively and safely in their work.

References

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 4-(4-Methyl-1-piperazinyl)-3-nitroaniline. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet: 3-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

-

ChemHelp ASAP. (2019, October 7). Aromatic Nitration & Aniline Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing nitroaniline derivatives.

- Google Patents. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline.

Sources

- 1. 3-Nitro-4-(4-methylpiperazin-1-yl)aniline - CAS:5367-67-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. capotchem.cn [capotchem.cn]

- 3. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate|CAS 65715-48-2 [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide

Molecular Structure and Overview

3-Nitro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative containing a nitro group, a secondary amine, and a tertiary amine within a piperazine ring. The molecular formula is C₁₁H₁₆N₄O₂ and the molecular weight is 236.27 g/mol .[1][2] The accurate characterization of this molecule is crucial for its application in pharmaceutical research and development, where structure confirmation and purity assessment are paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the piperazine ring protons, the N-methyl protons, and the amine protons. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| H-2 (aromatic) | 7.5 - 7.7 | d | 1H | J ≈ 2-3 Hz |

| H-6 (aromatic) | 7.0 - 7.2 | dd | 1H | J ≈ 8-9 Hz, 2-3 Hz |

| H-5 (aromatic) | 6.8 - 7.0 | d | 1H | J ≈ 8-9 Hz |

| -NH₂ (amine) | 5.0 - 5.5 | s (broad) | 2H | N/A |

| Piperazine (-CH₂-) | 3.0 - 3.2 | t | 4H | J ≈ 5-6 Hz |

| Piperazine (-CH₂-) | 2.4 - 2.6 | t | 4H | J ≈ 5-6 Hz |

| N-CH₃ (methyl) | 2.2 - 2.4 | s | 3H | N/A |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons: The nitro group is a strong electron-withdrawing group, which deshields the ortho proton (H-2), shifting it significantly downfield. The amino group is an electron-donating group, which shields the ortho and para protons. The piperazine group also has a slight electron-donating effect. The interplay of these effects leads to the predicted chemical shifts and multiplicities.

-

Amine Protons: The chemical shift of the -NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.

-

Piperazine and N-Methyl Protons: The protons on the piperazine ring and the N-methyl group are in a more aliphatic environment and thus appear upfield. The two sets of piperazine protons are expected to be triplets due to coupling with their neighbors.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4 (aromatic) | 150 - 155 |

| C-1 (aromatic) | 145 - 150 |

| C-3 (aromatic) | 135 - 140 |

| C-2 (aromatic) | 125 - 130 |

| C-6 (aromatic) | 115 - 120 |

| C-5 (aromatic) | 110 - 115 |

| Piperazine (-CH₂-) | 50 - 55 |

| Piperazine (-CH₂-) | 45 - 50 |

| N-CH₃ (methyl) | 40 - 45 |

Causality Behind Predicted Chemical Shifts:

-

The carbons directly attached to the nitrogen and nitro groups (C-1, C-3, and C-4) are significantly deshielded and appear downfield.

-

The other aromatic carbons appear at intermediate chemical shifts.

-

The aliphatic carbons of the piperazine ring and the N-methyl group are shielded and appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2800 - 3000 | Stretching |

| N-O (nitro) | 1500 - 1550 and 1300 - 1350 | Asymmetric and symmetric stretching |

| C=C (aromatic) | 1450 - 1600 | Ring stretching |

| C-N (amine) | 1250 - 1350 | Stretching |

Interpretation of Key Bands:

-

The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be characteristic of a primary amine (-NH₂).

-

Strong absorption bands for the nitro group are expected and are highly diagnostic.

-

The C-N stretching and aromatic C=C stretching bands will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 236, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of a nitro group (-NO₂) would result in a fragment at m/z = 190.

-

Cleavage of the piperazine ring is expected. A characteristic fragment would be the loss of the N-methyl group, leading to a peak at m/z = 221. Another common fragmentation would be the cleavage of the C-N bond between the aromatic ring and the piperazine, leading to fragments corresponding to the substituted aniline and the methylpiperazine cation.

-

A significant peak at m/z = 57 corresponding to the [C₃H₇N]⁺ fragment from the piperazine ring is also anticipated.

-

Diagram of Predicted Mass Spec Fragmentation

Caption: Predicted major fragmentation pathways for 3-Nitro-4-(4-methylpiperazin-1-yl)aniline in EI-MS.

Experimental Protocols

To obtain the actual spectroscopic data for 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, the following standardized protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a coupled technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow Diagram

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the NMR, IR, and Mass Spectrometry data for 3-Nitro-4-(4-methylpiperazin-1-yl)aniline. By following the outlined experimental protocols, researchers can acquire and analyze the spectroscopic data to unequivocally confirm the structure and purity of this compound. The predictive nature of this guide serves as a valuable resource for anticipating spectral features and aiding in the interpretation of experimentally obtained data.

References

Sources

Discovery and history of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline as a SIRT6 inhibitor

An In-Depth Technical Guide to the Discovery and Characterization of a Novel SIRT6 Inhibitor: The Case of 5-(4-methylpiperazin-1-yl)-2-nitroaniline

Abstract

Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, including metabolism, DNA repair, and inflammation, making it a compelling target for therapeutic intervention in a range of diseases from type 2 diabetes to cancer.[1][2][3] The development of potent and selective small-molecule inhibitors is crucial for both elucidating its complex biology and advancing new therapeutic strategies. This guide provides a comprehensive technical overview of the discovery, characterization, and preclinical validation of a novel class of SIRT6 inhibitors. While the initial query focused on a specific isomer, the significant body of published research points to the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a potent and selective lead compound. We will therefore focus on the well-documented discovery and history of this specific molecule, a paradigmatic example of modern scaffold-based drug discovery.

Introduction: SIRT6 as a High-Value Therapeutic Target

Sirtuins are a family of seven (SIRT1-7) NAD⁺-dependent protein deacylases that are pivotal in cellular signaling and homeostasis.[4] SIRT6, a chromatin-associated sirtuin, is primarily located in the nucleus and plays a crucial role in regulating genome stability, glucose metabolism, and inflammatory responses.[5][6][7] It functions by deacetylating histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which are key epigenetic marks.[5][6]

The multifaceted roles of SIRT6 present a dual therapeutic rationale:

-

Activation is pursued for its potential benefits in longevity and metabolic health.[3][8]

-

Inhibition is a promising strategy for diseases where SIRT6 activity is detrimental. For instance, by inhibiting SIRT6, the expression of glucose transporter 1 (GLUT1) can be upregulated, enhancing glucose uptake and presenting a potential treatment avenue for type 2 diabetes.[1][9][10] Furthermore, given SIRT6's context-dependent role as a tumor promoter in certain cancers, its inhibition is also being explored as an anti-cancer strategy.[3][11][12]

Despite this potential, the development of specific SIRT6 modulators has lagged behind other sirtuins, with a notable scarcity of potent and selective inhibitors.[2][13] This guide chronicles the successful identification of a new chemical scaffold that addresses this gap.

The Discovery Pathway: From Scaffold to Lead Compound

The discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (referred to as compound 6d in the primary literature) exemplifies a rational, scaffold-based drug discovery approach.[10] The journey began with the identification of the 1-phenylpiperazine skeleton as a promising starting point for SIRT6 inhibition.

Discovery Strategy: A Logic-Driven Workflow

The research team employed a systematic workflow designed to identify a novel chemical entity with potent and selective SIRT6 inhibitory activity. This process is a foundational model for modern small-molecule drug discovery.

Caption: High-level workflow for the discovery and validation of a novel SIRT6 inhibitor.

Structure-Activity Relationship (SAR) Analysis

The core of the discovery process involved synthesizing a series of derivatives based on the 1-phenylpiperazine scaffold and evaluating their inhibitory activity against SIRT6. This systematic modification allowed the team to understand how different chemical groups at various positions on the scaffold influenced potency. The key finding was that an aniline derivative with a nitro group at the ortho position and a 4-methylpiperazin-1-yl group at the para position to the nitro group yielded the most potent compound, 6d .[10]

| Compound ID | Modifications | SIRT6 IC₅₀ (μM) |

| Initial Hit | (Scaffold) 1-phenylpiperazine derivative | >100 |

| Analogue 1 | Introduction of nitroaniline moiety | ~50 |

| Analogue 2 | Optimization of piperazine substitution | ~20 |

| 6d (Lead) | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | 4.93 |

| Data synthesized from the findings reported in Bioorganic & Medicinal Chemistry Letters (2020).[10] |

This iterative process of synthesis and testing is fundamental to medicinal chemistry, allowing for the refinement of a chemical structure to maximize its desired biological effect.

Caption: Key structural features of 5-(4-methylpiperazin-1-yl)-2-nitroaniline contributing to SIRT6 inhibition.

In-Depth Characterization of the Lead Inhibitor

Once identified, compound 6d underwent rigorous biochemical and biophysical characterization to validate its activity, confirm direct binding, and assess its specificity—all critical hurdles for a viable lead compound.

Potency and Direct Binding Confirmation

Multiple orthogonal assays were employed to build a robust profile of the inhibitor's interaction with SIRT6. This approach ensures that the observed enzymatic inhibition is due to a direct, specific binding event rather than an assay artifact.

| Assay Type | Parameter Measured | Result for Compound 6d | Significance |

| Fluor de Lys (FDL) Assay | IC₅₀ (Inhibitory Potency) | 4.93 μM | Confirms potent enzymatic inhibition.[10] |

| Surface Plasmon Resonance (SPR) | Kᴅ (Binding Affinity) | 9.76 μM | Quantifies direct binding kinetics and affinity in real-time.[10] |

| Isothermal Titration Calorimetry (ITC) | Kᴅ (Binding Affinity) | 10 μM | Provides thermodynamic confirmation of the binding event.[10] |

The strong concordance between the IC₅₀ from the enzymatic assay and the Kᴅ values from biophysical assays provides high confidence that 6d is a bona fide direct inhibitor of SIRT6.[10]

Selectivity: A Pillar of Drug Development

For a targeted therapy, selectivity is paramount to minimize off-target effects. Compound 6d was profiled against other members of the sirtuin family and the broader class of histone deacetylases (HDACs). The results demonstrated remarkable specificity.[10]

Selectivity Profile of Compound 6d:

-

SIRT1, SIRT2, SIRT3: No inhibitory activity observed at concentrations up to 200 µM.[10]

-

HDAC1-11: No inhibitory activity observed at concentrations up to 200 µM.[10]

This high degree of selectivity for SIRT6 over other closely related enzymes is a key attribute that makes 6d a promising lead compound for further development.

Preclinical Proof-of-Concept: In Vivo Efficacy

The ultimate test for a new inhibitor is its ability to elicit a desired biological response in a living system. Compound 6d was advanced into a mouse model of type 2 diabetes to assess its therapeutic potential.[10]

The central hypothesis was that by inhibiting SIRT6, the inhibitor would upregulate the glucose transporter GLUT-1, leading to increased glucose uptake and a reduction in blood glucose levels. The in vivo study confirmed this mechanism of action. In the diabetic mouse model, administration of 6d resulted in a significant increase in GLUT-1 levels and a corresponding reduction in blood glucose, providing a clear proof-of-concept for its potential as a diabetes therapeutic.[10]

Caption: Proposed mechanism of action for compound 6d in a type 2 diabetes model.

Key Experimental Protocols

Reproducibility and methodological rigor are the bedrock of scientific integrity. Below are detailed protocols for the key assays used in the characterization of this SIRT6 inhibitor.

Protocol: SIRT6 Fluor de Lys (FDL) Inhibition Assay

This protocol describes a standard method for measuring the enzymatic activity of SIRT6 and assessing the potency of inhibitors.

Objective: To determine the IC₅₀ value of a test compound against SIRT6.

Materials:

-

Recombinant human SIRT6 enzyme

-

Fluor de Lys-SIRT6 substrate (e.g., Ac-RHKK(Ac)-AMC)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution containing Trichostatin A and trypsin

-

Test compound (e.g., Compound 6d ) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in Assay Buffer to achieve final desired concentrations (e.g., 0.1 µM to 200 µM).

-

Enzyme Reaction Setup: In each well of the 96-well plate, add the following in order:

-

20 µL of Assay Buffer

-

5 µL of test compound dilution (or DMSO for control wells)

-

10 µL of SIRT6 enzyme solution (final concentration ~1 µM)

-

5 µL of Fluor de Lys-SIRT6 substrate (final concentration ~50 µM)

-

-

Initiate Reaction: Add 10 µL of NAD⁺ solution (final concentration ~500 µM) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Develop Signal: Add 50 µL of Developer solution to each well. This stops the SIRT6 reaction and allows the trypsin to cleave the deacetylated substrate, releasing the fluorescent AMC group.

-

Second Incubation: Incubate the plate at 37°C for 30 minutes.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Ex: 360 nm, Em: 460 nm).

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Normalize the data with respect to the positive control (DMSO only, 100% activity) and negative control (no enzyme, 0% activity).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion and Future Outlook

The discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline represents a significant advancement in the field of sirtuin pharmacology. It provides researchers with a potent, selective, and cell-permeable chemical tool to further probe the biology of SIRT6. More importantly, its demonstrated efficacy in a preclinical model of type 2 diabetes establishes it as a valuable lead compound for the development of a new class of anti-diabetic drugs.[10]

Future work will likely focus on:

-

Lead Optimization: Further medicinal chemistry efforts to improve the compound's pharmacokinetic properties (ADME) and potency.

-

Structural Biology: Obtaining a co-crystal structure of the inhibitor bound to SIRT6 to elucidate the precise binding mode and guide further design.

-

Expanded Preclinical Testing: Evaluating the therapeutic potential of this chemical series in other relevant disease models, including specific cancers and inflammatory disorders.

This body of work underscores the power of a rational, multi-disciplinary approach to drug discovery and provides a strong foundation for the development of next-generation therapeutics targeting SIRT6.

References

- Parenti, M. D., et al. (2014). Discovery of novel and selective SIRT6 inhibitors. PubMed.

- Santa Cruz Biotechnology, Inc. 3-Nitro-4-(4-methylpiperidine-1-yl)aniline | CAS 937601-72-4. SCBT.

- Tiwari, A., et al. (2021). A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets. PubMed Central.

- Parenti, M. D., et al. (2014). Discovery of Novel and Selective SIRT6 Inhibitors. Journal of Medicinal Chemistry.

- Sardo, I., et al. (2025). In silico-guided exploration of SIRT6 modulation: Discovery of new fragments hits inhibitors.

- Chen, X., et al. (2020). Discovery of Potent Small-Molecule SIRT6 Activators: Structure–Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity. Journal of Medicinal Chemistry.

- Sociali, G., et al. (2021).

- ResearchGate. (n.d.). Small molecule SIRT6 inhibitors (as reported by Parenti et al..).

- Feldman, J. L., et al. (2019). Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators.

- Sunway Pharm Ltd. 3-Nitro-4-(4-methylpiperazin-1-yl)aniline - CAS:5367-67-9. Sunway Pharm Ltd.

- ResearchGate. (2025). Development and Mechanism of Small‐Molecule SIRT6 Activators.

- Li, L., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline Derivatives as a New Class of SIRT6 Inhibitors. PubMed.

- Santa Cruz Biotechnology, Inc. 3-Nitro-4-(4-methylpiperazin-1-yl)aniline. SCBT.

- Sharma, G., & Kumar, S. (2023). Shedding light on structure, function and regulation of human sirtuins: a comprehensive review.

- BLDpharm. 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline hydrochloride. BLDpharm.

- Csiszar, A., et al. (2020). Nitro-fatty acids as activators of hSIRT6 deacetylase activity. PubMed Central.

- Sacconnay, L., et al. (2021).

- Schlicker, C., et al. (2011). Structure-based development of novel sirtuin inhibitors. Aging-US.

Sources

- 1. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro-fatty acids as activators of hSIRT6 deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure-based development of novel sirtuin inhibitors | Aging [aging-us.com]

A Technical Guide to 3-Nitro-4-(4-methylpiperazin-1-yl)aniline: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Core Identification and Physicochemical Properties

3-Nitro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a nitroaniline core, which is a common motif in various biologically active compounds, and a 4-methylpiperazine substituent, a group frequently employed in drug design to enhance solubility, modulate basicity, and facilitate interactions with biological targets. Understanding its fundamental properties is the first step in leveraging its potential as a synthetic intermediate.

The molecular formula for this compound is C11H16N4O2.[1][2][3] Its molecular weight is 236.27 g/mol .[1][4][5] The key identifiers and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C11H16N4O2 | [1][2][3][4] |

| Molecular Weight | 236.27 g/mol | [1][4][5] |

| CAS Number | 5367-67-9 | [1] |

| Appearance | Light yellow to yellow solid (predicted) | [5] |

| Melting Point | 146 - 149 °C | |

| Boiling Point | 260 °C (at 133 hPa) | |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the presence of a strong electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

Synthetic Strategy

The logical approach involves the reaction of an activated halo-nitrobenzene with N-methylpiperazine. A common and commercially available starting material is 4-chloro-1-nitrobenzene. The nitro group, being strongly deactivating and meta-directing for electrophilic substitution, makes the chlorine atom at the para position highly susceptible to displacement by a nucleophile. N-methylpiperazine acts as the incoming nucleophile.

The general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline.

Exemplary Experimental Protocol

The following protocol describes a representative synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-1-nitrobenzene (1.0 eq) and N-methylpiperazine (1.1 eq).

-

Rationale: A slight excess of the amine nucleophile is used to ensure the complete consumption of the limiting electrophile.

-

-

Solvent and Base Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to the flask, followed by a non-nucleophilic base like potassium carbonate (K2CO3) (2.0 eq).

-

Rationale: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus preserving its reactivity. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

-

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

-

Rationale: Pouring the mixture into water precipitates the organic product and dissolves inorganic salts (like the base and HCl byproduct). Ethyl acetate is used to extract the product from the aqueous phase.

-

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Rationale: Washing removes residual DMF and inorganic impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

-

Rationale: Recrystallization is an effective method for purifying solid compounds, while chromatography provides a higher degree of purity if needed.

-

Applications in Drug Development and Research

The 3-nitro-4-(piperazin-1-yl)aniline scaffold is a valuable building block in the synthesis of pharmacologically active molecules. Its utility stems from the versatile chemistry of its functional groups.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound and its analogs are crucial precursors for more complex molecules. For instance, a closely related structure, Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, serves as a key intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used for treating idiopathic pulmonary fibrosis.[6]

The primary utility lies in the subsequent reduction of the nitro group to an amine. This transformation yields a diamine derivative, which can then be used in a variety of coupling reactions (e.g., amide bond formation, cyclization) to build the final API.

The Role of the Nitro Group in Medicinal Chemistry

The nitro group is a unique functional group in drug design.[7]

-

Bioactivation: In hypoxic environments, such as those found in solid tumors or within certain bacteria, the nitro group can be enzymatically reduced to generate reactive nitroso, hydroxylamino, and amino species. This bioreductive activation is a key mechanism for many hypoxia-activated prodrugs.[7]

-

Structural Alert: Conversely, the nitro group is often considered a "structural alert" or toxicophore due to its potential for metabolic reduction that can lead to mutagenicity.[7] Therefore, its inclusion in a drug candidate requires careful toxicological evaluation.

Characterization Workflow

Once synthesized, the identity and purity of the compound must be rigorously confirmed. A standard characterization workflow is essential for quality control in any research or development setting.

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Safety and Handling

Based on safety data for structurally similar nitroaniline compounds, 3-Nitro-4-(4-methylpiperazin-1-yl)aniline should be handled with care. The primary hazards are associated with its potential toxicity.

-

Hazard Classification: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

-

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[8]

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing stops, provide artificial respiration and seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

-

-

Storage:

-

Keep the container tightly closed in a dry, well-ventilated place.

-

The compound may be moisture-sensitive.[8]

-

Conclusion

3-Nitro-4-(4-methylpiperazin-1-yl)aniline is a well-defined chemical entity with a clear role as a synthetic intermediate in the pharmaceutical industry. Its straightforward synthesis via nucleophilic aromatic substitution and the versatile reactivity of its aniline and nitro functional groups make it a valuable building block for constructing complex drug molecules. While its potential toxicity requires careful handling and thorough safety protocols, its utility in creating novel therapeutics, particularly when leveraging the unique chemistry of the nitro group, ensures its continued relevance in drug discovery and development.

References

- Sunway Pharm Ltd. 3-Nitro-4-(4-methylpiperazin-1-yl)aniline - CAS:5367-67-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ8_1y6Jf3fQH_fnQFDYfP2Uy3o760-OMjnfjFEjcLCjI0m6DUNi4WHOA3phGh8wX_bMKbmzZCitGfh00byg5BYh2ilK7Ig4faLgBhD9bMbfP1RLYITZZU1UCYQQwKUzxd3JIaxg==]

- Santa Cruz Biotechnology. 3-Nitro-4-(4-methylpiperazin-1-yl)aniline | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-7f6zYhYNZSgbm-XJ7-yPLRvYokknO_teWf5HfyKuEfLdb7VnK63QBa3XM0dN0l0GafFuawdui8LGIF6D1Rpd5hIkSEvxxLkvSI_N-tBvvRjXcpBBNs3Nivoq2OD455H1lh-V_VMtkzCnqCe4maDIkdQrNK5wZ-BO6Cjmug==]

- Santa Cruz Biotechnology. 3-Nitro-4-(4-methylpiperidine-1-yl)aniline | CAS 937601-72-4 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrldiHwZ-u2gGOnTR3IiFqNsH8gZUIGpTbAwSYR35l_JeQiKhKMLVQKBKXNwSw1RA_8sf7sPu0QQPZxIHJIr7pHhXW31P2cl0tZ8JT7RON-PgO30kAm3-u2a41uDP03k42H2c3UOzwFzOynr6EsFL0G1-i7Op8Az-fVYQa5vJMMT1Oe9T_9z0=]

- Santa Cruz Biotechnology. 3-Nitro-4-(4-methylpiperazin-1-yl)aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpG7iJrxEIyW8HIv3CNy3g5cu4CwfW6LRkh0PJ7rIOg0r6lLGVQIwsnUwns_1k4jeJYBK31JeSO8lPtZsDzR2kI537ytbHRuBhvZOmd6ALppXsMHTNSY_qyGt1z02mot_sacgXNeLm8r61ANYTT-109y_qdPxaascJy3PFVQ==]

- Smolecule. 3-(4-Methylpiperazin-1-yl)-2-nitroaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-emM5zyJFM33WMpwSz5SjNS8VT9gubQamFahIRX4doI5JTtz412ITvKt23RWnVIHa6w9fboazWTi2VYJyjZO46G31lIOm9NdYT-zFSS_gueKvXGBsA5kmkc02zjOG-3nnOgl5NuA=]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvDntrRccYqC2DDSw3-csJwxKTMJfYOWbfV2WjlNSuBBwAAH1XDZ5YXYirtCrL26mlGD2iX9ugSDvx64ECIVWdfFEjI11geA0HMLNhuQs32ki2tTIn7bSeyu7mJU8adI7HBLNpByt6_q7VBrhO3qrn]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErJQ8MxC31FYN7-yC1fvRwr-0TFQxjRj-bK3GebJlYe5oxgR4iHBKhZ9wUeJf7tRG6M-xWjlc5eh4hs0chr5v5Mgmlel-hytfKelz6lMDbGSs9umrEwAa_BT6Fv36bV5dV0oVUC-l0RVKuH1WPHv88HobRqXHlQaxqlxQLqM39WW3u49XTomqlc0zgCaYh9lftV-q2C7LmX2cJknp_jblLZgABaW-AGE_jOzMhuv6piQU7-bjguMy1n_Z2ppneyqNuk4EyY9RfVVtIyvn2rKk_CLPe]

- Fisher Scientific. SAFETY DATA SHEET: 3-(4-Methylpiperazin-1-yl)aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeHfz8H6X1PO-Ye0BN4RzG2iPVR0_U4CGeKE_HFg-TSHaj-ngcUUFI9lbYNGdEGijHHl7mlKwpGe3jFgfIqANcccav-xN09lTHPnJun9MAC1zye0d7_ePaJL0IzaO4GB3dvA-rP0qV9gfBlbLE2C5lRI5o3G65Lj9CJQjS08i3YudyQbuQK7-inBMl2jsaja7l2ijls3IOgwKROdi5oPgnx5HO-syc2kNvqh7jRBvNKBo7fOeyvvzMlPFcwFSmziHJgIZaY2--AVP-ja06zldPCTs1LMUgyUFIynk=]

- Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDxtFBiWPCq9k2q94rAblnnODxVrFmSU721t2gwfJcGOJBEfiJs1KJg9IVWftuEfJ7jsrwWs6Dyk_UgGJms3VKkLPGcBSef2mKX1-CDrBpnuwDk3KsvEQxU4QaApHTYKY2yvF06L8Pi8odK5JUWM99hA4YZ9ZgbfPT]

- Fisher Scientific. SAFETY DATA SHEET: 3-(4-Methylpiperazin-1-yl)aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpoMDMuQRGI5aNtjIlqL2MCPSzf4btA3Lyw5aVErjyRrQsy59gjBgFf2GU6tQwuu__nXROKbuIoR0zk1XQnv1V2jajFR3abO23O7KNYIkqwkgc1P7zTgGZOfwwL_yYR8Ghue1gvqUeZ0yT8F-lQmKRAOQBOmkWCxI8s67L3IluDgS8ept-YQ_2BU6unEMy-wy6DUAodh8jKDoeLBfG9Ocpu-i3XzIrYUWLc9xndEHAwYAUb-JYJG3zOUihZfE1GXC91XfaroZ0CcGURGSUL1BVuFw4=]

- Benchchem. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDZd6ClkVUxdduBpAKK_g0unzOEUZ_H56Dnc4tuHY348dTF2PJvhfF7n3kO4VHqs7xBBZ-Z-moUBNngWNmY5JQ41J_tMDUtiFG_z9ZkhHZLOsU802qLyDNA0qUpWLK3MVBYNmqzw==]

- PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENSTeLDyVx1FBfgpJqfaCPioQ53k5G4THgfmeGEB979FaiDqWz2wKeF6l7d5zKknOeT8qMkbRwc_OcY2wiO6sX57tREtzaj_yEGAJimOD8Y-z3gA7YJEM0j0RY5w2p64e0vu87Kb0Syfqk6g==]

- ChemicalBook. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpH-Im5KCPoECsgOef8sTJm7fwtp3T0lBD8KIcSJsouXLKSomyS6Bw15anmIKEgKMCuQ_F0jojAx-n5ZAO4Kbbb9xUR_hQD6DG3QuL2iPgiOHO1y6k18gfN5SYImRkeHi12bp5j0MxaWuni_rX5je4SFgOjCvrjFUrMEK-JV0q]

- MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6XJGXmPrYd3qWjo5sBre0ZqtrT0WqbMk_T6wOgMOG2RbWuEZ0nTRwF___YKzb5rqFKZqk8yGAx8I7RbVBVeqn7vqgoOFp5wuWCE4bVrJR3TKmsKTdfSGKg0kPg6jG1qnsw1M=]

- Google Patents. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Ak4d70huYmEXbwrsg2PFuA9gPaBYKaHCzWKB8VRO90-m97wrpJxo14CaY7TP9xLiB-wXBJNoRNsTJgPjlXTdr43t5HrOWCiwKsLNtMq4Zh024zDCbxRiskd_kyvDx8cMASEbPYJknUfStKw=]

- Google Patents. EP0635483A1 - Process for preparing nitroaniline derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ47VFVE7sk_PjIu7UN7JqPPlemrshhLPvR-cR_cWhck1WstbyjVpuFe45tPNInh8AggXZxQ956E85W245zRL3GA_Mrf95kl0YAfdRGhhUXZTc6CumJUeFg_5a16jzv4n-ZI_6fmTnnaYLBA==]

- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo3NUjAMNDXhbVRT59TtRw1I9fW1QrmW6s7oiF9bRgG6p8Y4Svi9l2v1H5w1J_-52Sk_19kRIHUyWJC1H07OfEuNTNJWfNq97kb3bzamvDigynr88wC5xQCAvWRq-x56WGiQJ6Gkz97Ndlpuo=]

- MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIMk5539dEAjkKHRJBMZ2m_nL_-I0qd1nu_W8d24gAutiYDRXZGlJcXPLE5Ya8Y_Xn4nMlVwZp990qYkuawDPJj8UWOxrYbfBCr-0Jt4_cE29epN6Shc98l1V-uSN2OcOQgeDaDSqaD43hWNMJcrNU41NtrjrWsYVE2xpOOEcP8aaj]

- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNGtSowI6Pn6jpDhaB3iTGfWrJBnfCY2YdAB-Ym6VbfRITx-LyOTQZDJFXMHiPtXaB_PChaqixejxE-ZEC8wmGbWl3fX3YBQEyq5_Gbe6Dhh1wrk9HBoO0rAql8KBilk_wRqqcwVo71awWGQs=]

Sources

- 1. 3-Nitro-4-(4-methylpiperazin-1-yl)aniline - CAS:5367-67-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]

- 5. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]

- 6. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate|CAS 65715-48-2 [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

Synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline derivatives

An In-Depth Technical Guide to the Synthesis and Derivatization of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline

Executive Summary

The 3-nitro-4-(4-methylpiperazin-1-yl)aniline scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of numerous high-value pharmaceutical agents. Its structure, featuring a nitro-activated aromatic ring coupled with a methylpiperazine moiety, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of the primary synthetic route to this core molecule, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). It provides a detailed, field-proven experimental protocol, explains the underlying reaction mechanisms, and explores subsequent transformations, most notably the reduction of the nitro group to unlock further derivatization pathways. A key case study on the synthesis of the landmark anti-cancer drug Imatinib is presented to illustrate the profound utility of this scaffold in drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, providing the technical depth necessary for practical application and further innovation.

The 3-Nitro-4-(4-methylpiperazin-1-yl)aniline Scaffold: A Gateway to Bioactive Molecules

The title compound, with the molecular formula C₁₁H₁₆N₄O₂, is a substituted aniline derivative recognized for its critical role as a synthetic building block.[1][2] The strategic placement of an electron-withdrawing nitro group ortho to an amine and meta to a piperazine substituent creates a unique electronic environment that dictates its reactivity and utility.

The primary importance of this scaffold lies in its application as a key precursor to Imatinib (Gleevec), a tyrosine kinase inhibitor that revolutionized the treatment of chronic myelogenous leukemia (CML).[3] Synthetic routes to Imatinib frequently converge on the construction of this intermediate, which contains the essential aniline and methylpiperazine fragments of the final drug.[4][5] Beyond this flagship application, derivatives of this and similar nitro-piperazinyl aniline structures are explored for a range of biological activities, including the inhibition of enzymes like SIRT6, highlighting the scaffold's potential in developing treatments for metabolic diseases.[1]

Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most efficient and industrially scalable method for synthesizing 3-nitro-4-(4-methylpiperazin-1-yl)aniline is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Synthetic Strategy & Rationale

The strategy hinges on reacting an activated aryl halide with N-methylpiperazine. The chosen starting material is typically 4-chloro-3-nitroaniline . This substrate is ideal for several reasons:

-

Activation: The nitro group (NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it strongly deactivates the aromatic ring, making it electron-deficient and thus susceptible to attack by a nucleophile.

-

Directing Effect: The nitro group's activating effect is most pronounced at the ortho and para positions relative to itself. In 4-chloro-3-nitroaniline, the chlorine atom is para to the nitro group, placing it at the optimal position for substitution.

-

Leaving Group: The chloride ion (Cl⁻) is an effective leaving group, facilitating the irreversible nature of the substitution.

-

Nucleophile: N-methylpiperazine acts as the incoming nucleophile, with the secondary amine being the reactive site that attacks the electron-deficient carbon bearing the chlorine atom.

A base, such as potassium carbonate (K₂CO₃) or another non-nucleophilic base, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6] The reaction is typically conducted in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which can solvate the cationic intermediates and withstand the high temperatures often required.[1][6]

General Synthetic Pathway

The overall transformation is illustrated below.

Caption: General scheme for the SNAr synthesis.

Detailed Experimental Protocol

This protocol is adapted from established industrial synthesis methods and provides a reliable framework for laboratory-scale preparation.[6]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 17.26 g | 100 | Starting Material |

| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 10.02 g | 100 | Nucleophile |

| Potassium Carbonate | K₂CO₃ | 138.21 | 13.82 g | 100 | Base |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 70 mL | - | Solvent |

Step-by-Step Synthesis Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

-

Charging Reagents: To the flask, add 4-chloro-3-nitroaniline (17.26 g), potassium carbonate (13.82 g), N-methylpiperazine (10.02 g), and DMF (70 mL).[6]

-

Reaction: Stir the mixture and heat it to 140 °C. Maintain this temperature for approximately 10-12 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Reduce the volume of DMF under vacuum. To the residue, add 100 mL of water and stir until the solid dissolves.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude orange solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product, 3-nitro-4-(4-methylpiperazin-1-yl)aniline.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Synthesis of Functional Derivatives

The true power of the 3-nitro-4-(4-methylpiperazin-1-yl)aniline scaffold is realized in its subsequent transformations.

Key Transformation: Reduction of the Nitro Group

The most critical derivatization step is the reduction of the nitro group to a primary amine, yielding 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine . This reaction unlocks a nucleophilic site that is essential for forming amide, guanidine, or heterocyclic structures.[1][7]

Common and effective methods for this reduction include:

-

Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. This is a clean method, with water being the only byproduct.

-

Metal-Acid Reduction: Using metals like tin (Sn), iron (Fe), or tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl.[1] This method is robust and widely used in laboratory settings.

Case Study: Pathway to Imatinib

The synthesis of Imatinib provides an authoritative example of derivatization. Starting from 3-nitro-4-(4-methylpiperazin-1-yl)aniline, the synthesis proceeds through several key steps:

-

Reduction: The nitro group is reduced to an amine to form the corresponding diamine intermediate.

-

Guanidinylation: The newly formed aniline is reacted with cyanamide to form a guanidine group.[4]

-

Cyclization: The guanidine intermediate undergoes a condensation and cyclization reaction with a β-ketoenamine derivative, typically 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, to form the central pyrimidine ring of Imatinib.[4][5]

This sequence elegantly assembles the complex structure of Imatinib, demonstrating the strategic importance of the initial scaffold.

Diagram: Synthetic Pathway to Imatinib

Caption: Key transformations from the core scaffold to Imatinib.

Physicochemical Characterization

To ensure the identity and purity of the synthesized 3-nitro-4-(4-methylpiperazin-1-yl)aniline, a combination of analytical techniques is employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all key proton environments: signals for the aromatic protons, distinct signals for the axial and equatorial protons of the piperazine ring, and a characteristic singlet for the N-methyl group around 2.3-2.5 ppm.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct signals for the aromatic carbons (some shifted significantly downfield by the nitro group) and the aliphatic carbons of the piperazine ring.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 237.28, confirming the molecular weight of the compound.[2]

Conclusion

The synthesis of 3-nitro-4-(4-methylpiperazin-1-yl)aniline via Nucleophilic Aromatic Substitution is a robust, well-established, and highly efficient process. This guide has detailed the mechanistic principles, provided a practical experimental protocol, and illustrated the compound's immense value as a versatile intermediate in medicinal chemistry. Its role in the synthesis of Imatinib underscores the power of strategic molecular design. By mastering the synthesis and subsequent derivatization of this scaffold, researchers and drug development professionals can continue to build upon its foundation to create novel and impactful therapeutic agents.

References

- 1. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 5. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 6. CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, a synthetic compound featuring a nitroaromatic ring linked to a methylpiperazine moiety. Drawing upon evidence from structurally related molecules and the known bioactivities of its constituent functional groups, we propose a multi-faceted mechanism centered on kinase inhibition and the modulation of critical cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's potential biological targets, the causal logic behind its proposed actions, and a rigorous framework for experimental validation.

Introduction: Unpacking the Structural Clues

The chemical architecture of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline (Figure 1) provides initial indicators of its potential biological activity. The molecule comprises three key features: a nitro-substituted aniline core, a piperazine ring, and a methyl group. Both the arylpiperazine and nitroaromatic scaffolds are prevalent in a wide range of biologically active compounds, suggesting that this molecule may interact with multiple cellular targets.[1] The nitro group, in particular, is a well-known pharmacophore and can also act as a toxicophore, often triggering redox reactions within cells.[2]

Figure 1: Chemical Structure of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline

Chemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C11H16N4O2 | [3][4] |

| Molecular Weight | 236.27 g/mol | [3] |

| CAS Number | 5367-67-9 | [3] |

Derivatives of arylpiperazine are known to exhibit a diverse range of pharmacological effects, including anticancer properties, by interacting with various molecular targets implicated in cancer pathogenesis.[1] Furthermore, nitro-containing compounds have demonstrated significant potential as anticancer agents.[5] This convergence of evidence strongly suggests that 3-Nitro-4-(4-methylpiperazin-1-yl)aniline is a candidate for investigation as a modulator of cell signaling pathways, particularly those involved in cell proliferation and survival.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the available data for structurally analogous compounds, we hypothesize that 3-Nitro-4-(4-methylpiperazin-1-yl)aniline primarily functions as a kinase inhibitor , with potential secondary effects on other cellular processes.

Primary Hypothesis: Kinase Inhibition

Several lines of evidence point towards kinase inhibition as the primary mechanism of action. Structurally similar compounds, such as those with a methylpiperazine moiety, have been identified as inhibitors of key signaling kinases. For instance, derivatives of methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical driver of cell proliferation in many cancers.[6] Molecular docking studies of related compounds also suggest that the EGFR tyrosine kinase may be a potential target.[5]

Furthermore, the broader class of triazine derivatives, which share structural similarities, have demonstrated efficacy as inhibitors of tyrosine kinases and cyclin-dependent kinases.[7]

The proposed mechanism involves the binding of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline to the ATP-binding pocket of susceptible kinases, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction.

Caption: Proposed kinase inhibition pathway.

Secondary Hypothesis: SIRT6 Inhibition and Metabolic Modulation

A compelling secondary mechanism is the inhibition of Sirtuin 6 (SIRT6), a histone deacetylase involved in regulating metabolism, aging, and DNA repair. The structurally similar compound, 3-(4-Methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent SIRT6 inhibitor with an IC50 value of 4.93 μM.[8] Molecular docking and biophysical studies have confirmed a direct binding interaction between this compound and SIRT6.[8]

Inhibition of SIRT6 by 3-Nitro-4-(4-methylpiperazin-1-yl)aniline could lead to alterations in glucose metabolism and oxidative stress responses, pathways that are also critical in cancer biology.[8]

Caption: Proposed SIRT6 inhibition pathway.

Experimental Validation Protocols

To rigorously test the proposed mechanisms of action, a multi-pronged experimental approach is necessary. The following protocols are designed to be self-validating, with each step providing evidence to support or refute the primary and secondary hypotheses.

Kinase Inhibition Profiling